Cas no 343773-04-6 (1-Propanone, 3-chloro-1-(4-methoxy-3-methylphenyl)-)

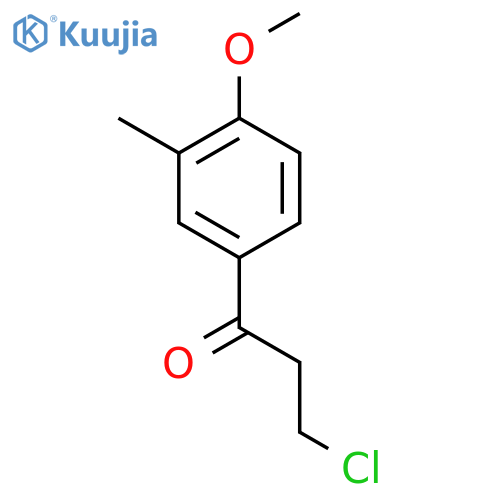

343773-04-6 structure

商品名:1-Propanone, 3-chloro-1-(4-methoxy-3-methylphenyl)-

CAS番号:343773-04-6

MF:C11H13ClO2

メガワット:212.672722578049

CID:3944920

1-Propanone, 3-chloro-1-(4-methoxy-3-methylphenyl)- 化学的及び物理的性質

名前と識別子

-

- 1-Propanone, 3-chloro-1-(4-methoxy-3-methylphenyl)-

-

- インチ: 1S/C11H13ClO2/c1-8-7-9(10(13)5-6-12)3-4-11(8)14-2/h3-4,7H,5-6H2,1-2H3

- InChIKey: CMUQLOBOPNSLMO-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=C(OC)C(C)=C1)(=O)CCCl

じっけんとくせい

- 密度みつど: 1.124±0.06 g/cm3(Predicted)

- ふってん: 344.8±32.0 °C(Predicted)

1-Propanone, 3-chloro-1-(4-methoxy-3-methylphenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010015200-500mg |

4-(3-Chloropropanoyl)-2-methylanisole |

343773-04-6 | 97% | 500mg |

$806.85 | 2023-09-02 | |

| Alichem | A010015200-250mg |

4-(3-Chloropropanoyl)-2-methylanisole |

343773-04-6 | 97% | 250mg |

$484.80 | 2023-09-02 | |

| Alichem | A010015200-1g |

4-(3-Chloropropanoyl)-2-methylanisole |

343773-04-6 | 97% | 1g |

$1490.00 | 2023-09-02 |

1-Propanone, 3-chloro-1-(4-methoxy-3-methylphenyl)- 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

343773-04-6 (1-Propanone, 3-chloro-1-(4-methoxy-3-methylphenyl)-) 関連製品

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量